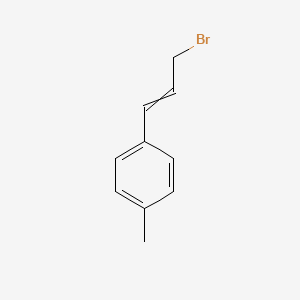

1-(3-bromoprop-1-enyl)-4-methylbenzene

Descripción

Propiedades

Número CAS |

54636-56-5 |

|---|---|

Fórmula molecular |

C10H11Br |

Peso molecular |

211.10 g/mol |

Nombre IUPAC |

1-(3-bromoprop-1-enyl)-4-methylbenzene |

InChI |

InChI=1S/C10H11Br/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3 |

Clave InChI |

ZBCYSNKWHBBDJB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C=CCBr |

Origen del producto |

United States |

Métodos De Preparación

Reaction Overview

This method adapts a protocol from pyrrolidine bromination, substituting 4-methylcinnamyl alcohol as the starting material. The reaction employs phosphorus tribromide (PBr₃) in n-hexane under reflux, offering a safer alternative to benzene-based solvents.

Reaction Scheme:

Experimental Procedure

-

Cooling Phase : 4-Methylcinnamyl alcohol (5.0 g, 30.6 mmol) is dissolved in n-hexane (50 mL) and cooled to 0–5°C in an ice bath.

-

PBr₃ Addition : PBr₃ (16.9 g, 62.4 mmol) is added dropwise over 30 minutes to avoid exothermic runaway.

-

Reflux : The mixture is heated to 60–65°C for 2 hours, forming a homogeneous solution.

-

Workup : After cooling, the reaction is neutralized with 25% KOH (pH > 8) and extracted with diethyl ether. The organic layer is washed with 1N HCl (50 mL) and water, dried over MgSO₄, and concentrated to yield a pale yellow oil.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 69% |

| Purity (GC-MS) | >95% |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J=8.0 Hz, 2H), 6.60 (d, J=15.6 Hz, 1H), 4.14 (d, J=7.6 Hz, 2H) |

Direct Bromination of 4-Methylcinnamyl Aldehyde

Method A: HBr-Mediated Bromination

A one-step protocol from the Royal Society of Chemistry utilizes gaseous hydrogen bromide (HBr) to brominate 4-methylcinnamyl aldehyde.

Reaction Scheme:

Protocol Details

-

Gas Introduction : HBr gas is bubbled through a solution of 4-methylcinnamyl aldehyde (5.0 mmol) in dichloromethane (DCM) at 0°C.

-

Stirring : The reaction proceeds for 4 hours at room temperature.

-

Isolation : The mixture is diluted with DCM, washed with NaHCO₃, and dried. Solvent removal affords the product as a white solid.

Key Data:

Comparative Analysis of Bromination Methods

Yield and Efficiency

-

PBr₃ Method : Lower yield (69%) but higher scalability due to simplified solvent recovery.

-

HBr Method : Superior yield (72%) but requires handling corrosive gas.

| Factor | PBr₃ Method | HBr Method |

|---|---|---|

| Solvent Toxicity | Low (n-hexane) | Moderate (DCM) |

| Byproduct Handling | H₃PO₃ (non-toxic) | H₂O (neutral) |

| Equipment Needs | Standard reflux setup | Gas bubbler |

Characterization and Spectral Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-bromoprop-1-enyl)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents like dichloromethane (DCM).

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products:

Substitution: Formation of 1-(3-hydroxyprop-1-en-1-yl)-4-methylbenzene or 1-(3-aminoprop-1-en-1-yl)-4-methylbenzene.

Addition: Formation of 1,2-dibromo-3-(4-methylphenyl)propane or 1-bromo-3-(4-methylphenyl)propane.

Oxidation: Formation of 1-(3-epoxyprop-1-en-1-yl)-4-methylbenzene.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Molecules

1-(3-bromoprop-1-enyl)-4-methylbenzene serves as an important intermediate in organic synthesis. It can be utilized in the formation of more complex organic compounds through various reactions, including substitution and addition reactions. For instance, it can undergo nucleophilic substitution to yield derivatives such as 1-(3-hydroxyprop-1-en-1-yl)-4-methylbenzene or 1-(3-aminoprop-1-en-1-yl)-4-methylbenzene.

Reagent in Organic Transformations

This compound is also employed as a reagent in several organic transformations. Its bromine atom is reactive, allowing it to participate in electrophilic reactions, while the propenyl group can engage in nucleophilic reactions. This dual reactivity makes it a versatile building block for synthesizing various functionalized aromatic compounds.

Biological Applications

Investigating Biological Activity

Research has been conducted to explore the biological activity of 1-(3-bromoprop-1-enyl)-4-methylbenzene. Its interactions with biomolecules are of particular interest, especially in the context of drug development. Studies have indicated potential bioactivity that warrants further investigation into its pharmacological properties .

Mechanism of Action

The compound's mechanism of action involves its ability to form covalent bonds with target biomolecules, potentially altering their structure and function. This characteristic is crucial for understanding how it might be utilized in therapeutic applications.

Medical Applications

Pharmaceutical Development

Given its structural characteristics, 1-(3-bromoprop-1-enyl)-4-methylbenzene is being explored for its potential in developing new pharmaceuticals. The compound's unique reactivity profile allows for modifications that could lead to novel therapeutic agents targeting specific diseases .

Case Study: Antagonist Development

A notable case study involves the exploration of small molecule antagonists derived from similar brominated compounds, which have shown promise in modulating neuropeptide systems. Such findings suggest that derivatives of 1-(3-bromoprop-1-enyl)-4-methylbenzene could play a role in developing new treatments for neurological disorders .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 1-(3-bromoprop-1-enyl)-4-methylbenzene is utilized in producing specialty chemicals and materials with tailored properties. Its brominated nature allows for enhanced reactivity compared to non-brominated analogs, making it valuable in various chemical manufacturing processes .

Comparison with Similar Compounds

The compound can be compared with other halogenated derivatives such as 1-(3-bromoprop-1-en-1-yl)-4-methoxybenzene and 1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene. Each variant exhibits different reactivity and interaction patterns due to the presence of different substituents (methoxy vs. methyl or chlorine), which influences their application scope .

Mecanismo De Acción

The mechanism of action of 1-(3-bromoprop-1-enyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the propenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.

Comparación Con Compuestos Similares

Halogen-Substituted Propargyl/Propenyl Analogs

Structural and Physical Properties

Key Observations :

- Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine and iodine influence reactivity. Bromo derivatives generally exhibit faster substitution rates than chloro analogs but slower than iodo derivatives in cross-couplings .

- Boiling Points : Iodo derivatives (e.g., 1-(iodoethynyl)-4-methylbenzene) have higher boiling points due to increased molecular weight and van der Waals interactions .

Allylic Halide Derivatives

Key Observations :

- Electronic Effects : The presence of electron-withdrawing groups (e.g., F in 1-(2-bromo-2-fluorovinyl)-4-methylbenzene) increases allylic bromide reactivity, accelerating nucleophilic attacks .

- Biological Relevance : Bromo-propargyl derivatives (e.g., 1-(3-bromoprop-1-ynyl)-4-methylbenzene) show promise in drug discovery, with binding affinity assays for Hsp90α highlighting their role in hydrophobic interactions .

Substituent Position and Isomerism

Ortho/Meta-Substituted Analogs

Key Observations :

- Steric Effects : Para-substituted derivatives (e.g., 1-(3-bromoprop-1-enyl)-4-methylbenzene) exhibit higher symmetry and stability compared to meta-substituted isomers.

- Hydrophobicity : Trifluoromethyl groups enhance lipid solubility, impacting pharmacokinetic profiles .

Q & A

What are the optimal synthetic routes for 1-(3-bromoprop-1-enyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves bromination of 4-(3-bromoprop-1-enyl)benzene using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) in solvents like carbon tetrachloride or chloroform . Key factors affecting yield and purity include:

- Catalyst selection : FeBr₃ may offer better regioselectivity compared to AlCl₃ due to milder Lewis acidity.

- Temperature : Room temperature minimizes side reactions (e.g., over-bromination), while elevated temperatures (~40–50°C) accelerate reactivity.

- Solvent polarity : Non-polar solvents stabilize intermediates, reducing unwanted electrophilic additions.

For industrial scalability, continuous flow reactors improve reaction control and reproducibility .

How can researchers characterize the stereochemical configuration of 1-(3-bromoprop-1-enyl)-4-methylbenzene using spectroscopic techniques?

Basic Research Question

The (E)-isomer is predominant due to steric hindrance between the bromine substituents. Key analytical methods include:

- ¹H NMR : The vinyl proton (CH=CHBr) shows a coupling constant J = 12–16 Hz for the trans (E) configuration, distinguishing it from the cis (Z) isomer (J ≈ 6–10 Hz) .

- ¹³C NMR : The sp² carbons (C=CHBr) resonate at δ 120–130 ppm, with deshielding effects from bromine substitution .

- IR Spectroscopy : Stretching frequencies for C=C (~1600 cm⁻¹) and C-Br (~600 cm⁻¹) confirm structural integrity .

What strategies can resolve contradictions in reaction outcomes when using different solvents or catalysts in the synthesis of derivatives?

Advanced Research Question

Discrepancies in reaction pathways (e.g., substitution vs. elimination) often arise from solvent polarity and catalyst compatibility. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing transition states, while non-polar solvents (e.g., CCl₄) promote elimination (Table 1) .

- Catalyst compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings with aryl boronic acids, but moisture-sensitive conditions require anhydrous solvents like THF .

Table 1. Solvent impact on thermally induced cyclization of 1-(3-bromoprop-1-enyl)-4-methylbenzene derivatives

| Solvent | Dielectric Constant | Product Yield (%) | Major Pathway |

|---|---|---|---|

| Toluene | 2.4 | 65% | Substitution |

| 2-MeTHF | 6.0 | 78% | Elimination |

| CPME | 4.8 | 72% | Mixed |

How does the electronic nature of substituents affect the reactivity of 1-(3-bromoprop-1-enyl)-4-methylbenzene in cross-coupling reactions?

Advanced Research Question

The bromine substituent acts as an electron-withdrawing group (EWG), enhancing electrophilicity at the vinyl position. Comparative studies with analogs (e.g., 3-(4-bromophenyl)-2-chloro-1-propene) reveal:

- Electrophilic addition : The bromine in 1-(3-bromoprop-1-enyl)-4-methylbenzene increases reactivity toward Grignard reagents compared to chloro analogs due to higher polarizability .

- Cross-coupling : Pd-catalyzed reactions with aryl boronic acids proceed faster (TOF = 120 h⁻¹) than with 1-(3-chloroprop-1-enyl)-4-methylbenzene (TOF = 85 h⁻¹), attributed to stronger C-Br bond activation .

What mechanistic insights explain the regioselectivity of elimination vs. substitution reactions in derivatives of 1-(3-bromoprop-1-enyl)-4-methylbenzene?

Advanced Research Question

The competition between elimination (E2) and nucleophilic substitution (SN2) depends on:

- Base strength : Strong bases (e.g., KOtBu) favor β-hydrogen abstraction (E2), while weaker bases (e.g., NH₃) promote SN2 via backside attack .

- Steric effects : Bulky substituents on the benzene ring hinder SN2 transition states, shifting selectivity toward elimination. Kinetic studies show a 3:1 elimination/substitution ratio with tert-butyl substituents .

How can computational modeling predict the reactivity of 1-(3-bromoprop-1-enyl)-4-methylbenzene in novel synthetic applications?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

- Transition state energies : Activation barriers for bromine substitution (ΔG‡ ≈ 25 kcal/mol) are lower than for chlorine analogs (ΔG‡ ≈ 28 kcal/mol) .

- Charge distribution : The C-Br bond exhibits a partial positive charge (Mulliken charge: +0.35 e), making it susceptible to nucleophilic attack .

What are the challenges in scaling up laboratory-scale syntheses of 1-(3-bromoprop-1-enyl)-4-methylbenzene for industrial research?

Advanced Research Question

Key challenges include:

- Purification : Distillation under reduced pressure (50–60°C, 10 mmHg) is required to isolate the pure (E)-isomer, with GC-MS monitoring to detect impurities (<2%) .

- Safety : Bromine handling necessitates closed systems to avoid toxic fumes, with in-line quenching (e.g., Na₂S₂O₃) to neutralize excess Br₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.